3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide often involves starting from basic organic acids and halides, employing methods that might include cyclization and substitution reactions. For instance, the synthesis of benzamide derivatives is typically achieved by coupling acetic acids with different benzoyl chlorides, a process that might be applicable to our compound of interest (Ravinaik et al., 2021).
Molecular Structure Analysis
Understanding the molecular structure of benzamide derivatives involves X-ray crystallography and spectral analysis. These methods provide insights into the arrangement of atoms within the molecule and the types of interactions stabilizing the structure, such as hydrogen bonding and π-π interactions. For example, antipyrine derivatives have been analyzed to reveal their crystal packing and intermolecular interactions, which could offer insights into the structural aspects of similar benzamide compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving benzamide derivatives can include interactions with various reagents and conditions leading to the formation of new bonds and functional groups. The reactivity of these compounds often hinges on their functional groups, such as the amide and thiazole parts, which can participate in nucleophilic substitutions or addition reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. These properties are influenced by the molecular structure and intermolecular forces within the compound. Research on similar compounds has shown that crystal structure analysis can reveal valuable information about the physical properties of benzamides (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by their molecular structure. For example, the presence of electron-withdrawing or donating groups within the molecule can significantly affect its reactivity. Studies on the synthesis and characterization of similar compounds provide insights into the chemical behavior and potential reactivity patterns of benzamides (Saeed et al., 2015).
Scientific Research Applications
Anticancer Activity
- Compounds similar to 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study by (Ravinaik et al., 2021) investigated substituted benzamides and found moderate to excellent anticancer activities against various cancer cell lines.
Antimicrobial Agents
- Research by (Bikobo et al., 2017) synthesized derivatives of thiazole, similar in structure to the compound , and found them to have significant antimicrobial activity, particularly against Gram-positive bacterial strains.
Corrosion Inhibition
- Thiazole derivatives have been studied as corrosion inhibitors. For example, (Quraishi & Sharma, 2005) demonstrated that certain thiazoles inhibit the corrosion of mild steel in acidic solutions.
PET Imaging in Brain
- A related compound was used in the development of a positron emission tomography (PET) imaging agent for metabotropic glutamate 1 receptor in the brain, as explored by (Fujinaga et al., 2012).
Antihyperglycemic Agents
- Benzamide derivatives, such as the compound in focus, have been investigated for their potential as antidiabetic agents. (Nomura et al., 1999) identified several benzamide derivatives effective in treating diabetes mellitus.
Photodynamic Therapy
- Some thiazole derivatives have been synthesized for potential use in photodynamic therapy, a treatment modality for cancer. Research by (Pişkin et al., 2020) indicates their potential in this application.
Fluorescence Properties
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized for their photophysical properties, as studied by (Zhang et al., 2017), showing properties like large Stokes shift and solid-state fluorescence.
Future Directions
The future directions for research on “3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide” could include further exploration of its biological activities and potential applications, as well as the development of more efficient synthesis methods. Given the diverse biological activities of thiazole derivatives, this compound could have potential applications in various areas of medicinal chemistry .
Mechanism of Action
Target of Action
It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . Similarly, thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
It is known that indole and thiazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that similar compounds are soluble in established processing solvents and are generally considered to be air stable .
Result of Action
Similar compounds have been found to have significant analgesic and anti-inflammatory activities .
Action Environment
It is known that similar compounds are efficient over a large range of polymers and small molecule derivatives .
properties
IUPAC Name |
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNQEWGXVUWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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